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molecular formula C6H3Cl2FO2S B1418972 4-Chloro-3-fluorobenzenesulfonyl chloride CAS No. 942035-77-0

4-Chloro-3-fluorobenzenesulfonyl chloride

Cat. No. B1418972
M. Wt: 229.06 g/mol
InChI Key: RFNFVLMVKPVCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455645B2

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-chloro-3-fluoro-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC([S:8]([Cl:11])(=[O:10])=[O:9])=CC=1OC.[Cl:14][C:15]1[CH:20]=[CH:19][C:18](N)=[CH:17][C:16]=1[F:22]>>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:8]([Cl:11])(=[O:10])=[O:9])=[CH:17][C:16]=1[F:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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